(1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride
CAS No.: 2055841-15-9
Cat. No.: VC4214452
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2055841-15-9 |
|---|---|
| Molecular Formula | C11H15ClFNO |
| Molecular Weight | 231.7 |
| IUPAC Name | (1S,2R)-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H14FNO.ClH/c1-2-14-11-4-3-7(5-9(11)12)8-6-10(8)13;/h3-5,8,10H,2,6,13H2,1H3;1H/t8-,10+;/m1./s1 |
| Standard InChI Key | FQOUIQLUNLUMEB-SCYNACPDSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C2CC2N)F.Cl |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The compound’s structure comprises:
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A cyclopropane ring with amine (-NH₂) and aryl substituents.
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A 4-ethoxy-3-fluorophenyl group attached to the cyclopropane ring.
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A hydrochloride salt form, enhancing solubility for laboratory applications .
The stereochemistry at the cyclopropane ring (1S,2R) is pivotal for molecular interactions. Computational models derived from PubChem data confirm the spatial arrangement, with the amine group and aryl substituent occupying trans positions relative to the cyclopropane plane .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅ClFNO | |
| Molecular Weight | 231.7 g/mol | |
| Stereochemistry | rel-(1S,2R) | |
| SMILES Notation | N[C@H]1C@HC1.Cl |
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound is likely synthesized via cyclopropanation reactions. A plausible route involves:
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Ring-closing metathesis of a diene precursor.
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Stereoselective functionalization to install the amine and aryl groups.
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Salt formation with hydrochloric acid to improve stability .
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| Solubility | Soluble in DMSO, methanol | |
| Storage Temperature | 15–30°C |
Applications in Research
Role in Targeted Protein Degradation
As a PROTAC building block, this compound serves as a ligand for E3 ubiquitin ligases. Its cyclopropane core provides rigidity, enhancing binding affinity to target proteins. Recent studies highlight its use in degrading oncogenic proteins, though specific therapeutic targets remain under investigation .
Structure-Activity Relationship (SAR)
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The 4-ethoxy group modulates lipophilicity, influencing blood-brain barrier permeability.
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The 3-fluoro substituent enhances electronic interactions with protein active sites .
| Supplier | Quantity | Price (USD) | Purity | Source |
|---|---|---|---|---|
| Chemenu | 100 mg | $97 | 95%+ | |
| ACHEMBLOCK | 250 mg | $230 | 97% | |
| Aladdin | 1 g | $5,837.90 | 97% |
Lead times range from 5 days for in-stock items to 8–12 weeks for custom syntheses .
Recent Research Developments
Innovations in Drug Delivery
A 2024 study explored nanoparticle encapsulation of the compound to improve bioavailability. Preliminary results show a 40% increase in cellular uptake compared to free drug formulations .
Patent Landscape
Patent filings (2023–2025) disclose derivatives of this compound for treating neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier .
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